Sos1-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25F3N4O3 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

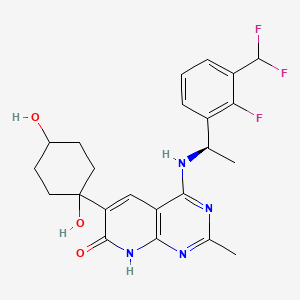

4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-6-(1,4-dihydroxycyclohexyl)-2-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H25F3N4O3/c1-11(14-4-3-5-15(18(14)24)19(25)26)27-20-16-10-17(23(33)8-6-13(31)7-9-23)22(32)30-21(16)29-12(2)28-20/h3-5,10-11,13,19,31,33H,6-9H2,1-2H3,(H2,27,28,29,30,32)/t11-,13?,23?/m1/s1 |

InChI Key |

TWVXXNYGWUGIAX-FCBPISLCSA-N |

Isomeric SMILES |

CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F |

Canonical SMILES |

CC1=NC2=C(C=C(C(=O)N2)C3(CCC(CC3)O)O)C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Sos1-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sos1-IN-7, also identified as compound 18-p1 in patent literature, is a potent and selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS. By disrupting the SOS1-KRAS interaction, this compound presents a promising therapeutic strategy for the treatment of KRAS-driven cancers. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological evaluation of this compound, based on publicly available patent information.

Introduction to SOS1 and its Role in KRAS Activation

Son of Sevenless 1 (SOS1) is a key upstream regulator of the RAS-MAPK signaling cascade, a pathway frequently dysregulated in human cancers. SOS1 functions as a guanine nucleotide exchange factor (GEF), facilitating the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. This activation triggers downstream signaling pathways that control cell proliferation, differentiation, and survival.

Mutations in the KRAS gene are among the most common oncogenic drivers, and the development of direct KRAS inhibitors has been challenging. Targeting SOS1 provides an alternative and attractive approach to indirectly inhibit KRAS signaling. By preventing the SOS1-mediated activation of KRAS, SOS1 inhibitors can effectively block the aberrant signaling in cancer cells harboring KRAS mutations.

Discovery of this compound

This compound was identified as a potent SOS1 inhibitor through research detailed in the patent WO2021249519A1, where it is referred to as compound 18-p1. The discovery process likely involved high-throughput screening of a chemical library to identify compounds that disrupt the interaction between SOS1 and KRAS, followed by medicinal chemistry efforts to optimize the potency and selectivity of the initial hits.

Synthesis Pathway of this compound

The synthesis of this compound, a pyridine-pyrimidine derivative, is detailed in the patent literature. The following is a generalized representation of the synthetic route. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the original patent document (WO2021249519A1).

Experimental Workflow for the Synthesis of this compound

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against the SOS1-KRAS interaction. The following table summarizes the key quantitative data reported for this compound.

| Compound | Target | IC50 (nM) | Reference |

| This compound | SOS1-KRAS G12D | 20 | [1][2][3][4] |

| This compound | SOS1-KRAS G12V | 67 | [1][2][3][4] |

Experimental Protocols

The biological activity of this compound was likely determined using a variety of in vitro assays. The following are representative protocols for key experiments in the discovery and characterization of SOS1 inhibitors. The specific details of the assays used for this compound can be found in the referenced patent.

SOS1-KRAS Interaction Assay (e.g., HTRF or AlphaLISA)

This type of assay is commonly used to screen for and characterize inhibitors of protein-protein interactions.

Principle: The assay measures the proximity of two molecules, in this case, SOS1 and KRAS, which are each tagged with a specific label (e.g., a fluorescent donor and acceptor). When SOS1 and KRAS interact, the donor and acceptor molecules are brought into close proximity, resulting in a measurable signal (e.g., FRET or a chemiluminescent signal). Inhibitors that disrupt this interaction will lead to a decrease in the signal.

General Protocol:

-

Reagent Preparation: Recombinant, tagged SOS1 and KRAS proteins are prepared in an appropriate assay buffer.

-

Compound Addition: Test compounds, including this compound and controls, are serially diluted and added to the wells of a microplate.

-

Protein Incubation: The tagged SOS1 and KRAS proteins are added to the wells containing the test compounds.

-

Signal Detection: After an incubation period to allow for binding to reach equilibrium, the detection reagents are added, and the plate is read on a suitable plate reader.

-

Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.

Workflow for a SOS1-KRAS Interaction Assay

SOS1 Signaling Pathway

The following diagram illustrates the central role of SOS1 in the KRAS activation pathway.

Conclusion

This compound is a potent inhibitor of the SOS1-KRAS interaction, representing a valuable tool for researchers studying KRAS-driven cancers and a promising starting point for the development of novel therapeutics. This guide has provided a summary of the available information on its discovery, synthesis, and biological activity. For detailed experimental procedures and further data, the reader is encouraged to consult the primary patent literature.

References

Technical Guide: The Role and Analysis of Sos1 Inhibitors in Downregulating the RAS-MAPK Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The RAS-MAPK (Mitogen-Activated Protein Kinase) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its hyperactivation, often driven by mutations in RAS genes, is a hallmark of many human cancers. A key activator of RAS is the guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1), which catalyzes the exchange of GDP for GTP, switching RAS to its active state. Consequently, inhibiting the SOS1-RAS interaction has emerged as a promising therapeutic strategy. This guide provides an in-depth overview of the mechanism of SOS1 inhibitors, focusing on compounds like Sos1-IN-7, and details the experimental protocols used to characterize their activity.

The RAS-MAPK Signaling Pathway and the Role of SOS1

The RAS-MAPK pathway transmits extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression. The pathway is initiated upon ligand binding to an RTK, which leads to receptor dimerization and autophosphorylation. This creates docking sites for the adaptor protein GRB2, which is constitutively bound to SOS1. The GRB2-SOS1 complex is recruited to the plasma membrane, where SOS1 engages with inactive, GDP-bound RAS. SOS1 facilitates the dissociation of GDP, allowing the more abundant cellular GTP to bind, thereby activating RAS. Activated RAS-GTP then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to phosphorylate transcription factors.

Mechanism of Action: SOS1 Inhibition

SOS1 inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between SOS1 and RAS.[1] These compounds typically bind to a specific pocket on the catalytic domain of SOS1.[2] This binding event prevents SOS1 from engaging with RAS-GDP, thereby blocking the nucleotide exchange process. As a result, RAS remains locked in its inactive, GDP-bound state, and the downstream RAF-MEK-ERK signaling cascade is suppressed.[3][4] This mechanism is distinct from direct RAS inhibitors, as it targets the upstream activator, making it a viable strategy for various RAS-mutant cancers.[1]

Quantitative Data for SOS1 Inhibitors

The potency of SOS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various biochemical and cellular assays. Below is a summary of reported IC50 values for this compound and other well-characterized SOS1 inhibitors.

| Compound Name | Assay Type | Target/Cell Line | IC50 Value (nM) | Reference(s) |

| This compound | Biochemical (SOS1-KRAS Interaction) | SOS1-G12D | 20 | [5][6] |

| Biochemical (SOS1-KRAS Interaction) | SOS1-G12V | 67 | [5][6] | |

| BI-3406 | Biochemical (SOS1-KRAS Interaction) | SOS1-KRAS | 5 - 6 | [3][7] |

| Cellular (pERK Inhibition) | NCI-H358 (KRAS G12C) | 4 | [2] | |

| Cellular (Proliferation) | DLD-1 (KRAS G13D) | 36 | [2] | |

| Cellular (RAS-GTP Levels) | NCI-H358 / A549 | 83 - 231 | [8] | |

| BAY-293 | Biochemical (SOS1-KRAS Interaction) | SOS1-KRAS | 21 | [9][10][11][12] |

| Cellular (pERK Inhibition) | K-562 (KRAS WT) | ~61 | [13] | |

| Cellular (Proliferation) | K-562 (KRAS WT) | 1,090 | [10] | |

| Cellular (Proliferation) | NCI-H358 (KRAS G12C) | 3,480 | [10] | |

| MRTX0902 | Biochemical (SOS1 Binding, Ki) | SOS1 | 2.1 | [14] |

| Biochemical (SOS1-KRAS Interaction) | SOS1-KRAS WT | 13.8 | [14] | |

| Biochemical (SOS1-KRAS Interaction) | SOS1-KRAS G12D | 16.6 | [14] | |

| Cellular (pERK Inhibition) | MKN1 (KRAS Amplified) | 39.6 | [14] |

Key Experimental Protocols

Characterization of SOS1 inhibitors involves a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is based on FRET (Förster Resonance Energy Transfer) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore. Tagged recombinant SOS1 and KRAS proteins are used. When they interact, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor that disrupts this interaction will cause a loss of signal.[15][16]

-

Key Reagents:

-

Recombinant Tag1-SOS1 protein

-

Recombinant Tag2-KRAS (WT or mutant) protein

-

GTP (to ensure KRAS is in the correct conformation for binding)

-

Anti-Tag1 antibody labeled with Terbium cryptate (donor)

-

Anti-Tag2 antibody labeled with XL665 (acceptor)

-

Test inhibitor (e.g., this compound)

-

Assay buffer and low-volume 384-well plates

-

-

Methodology:

-

Dispense serial dilutions of the test inhibitor into the assay plate.

-

Add a pre-mixed solution of Tag1-SOS1 and Tag2-KRAS proteins with GTP.

-

Add the HTRF detection reagents (donor and acceptor antibodies).

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the reaction to reach equilibrium.[17]

-

Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (Acceptor/Donor) and plot against inhibitor concentration to determine the IC50 value.

-

This assay measures the inhibition of downstream signaling within the MAPK pathway in a cellular context.

-

Principle: Upon inhibition of SOS1, the activation of the entire RAS-MAPK cascade is reduced. This leads to a decrease in the phosphorylation of ERK. This change can be quantified using antibodies specific to the phosphorylated form of ERK (pERK) relative to the total amount of ERK protein.

-

Key Reagents:

-

Cancer cell line with a known KRAS status (e.g., K-562, NCI-H358).[18]

-

Cell culture medium and supplements.

-

Test inhibitor (e.g., this compound).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-pERK1/2, anti-total-ERK1/2.

-

Secondary antibody (HRP-conjugated).

-

SDS-PAGE equipment and Western blot reagents or ELISA kit.

-

-

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Starve cells of serum (if necessary) to reduce baseline pathway activation.

-

Treat cells with various concentrations of the SOS1 inhibitor for a defined period (e.g., 1-24 hours).[18]

-

Lyse the cells on ice and collect the protein lysates.

-

Quantify total protein concentration (e.g., using a BCA assay).

-

For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK and total ERK. Visualize with a chemiluminescent substrate.

-

For ELISA/AlphaLISA: Use a kit-based immunoassay (e.g., AlphaLISA SureFire Ultra) following the manufacturer's protocol to quantify pERK levels in the lysate.[13][19]

-

Quantify band intensity (Western) or signal (ELISA) and normalize pERK levels to total ERK. Plot the normalized values against inhibitor concentration to calculate the IC50.

-

This assay directly measures the level of active, GTP-bound RAS in cells.

-

Principle: The RAS-binding domain (RBD) of the effector protein RAF specifically binds to the active, GTP-bound conformation of RAS, but not the inactive, GDP-bound form.[20] A recombinant GST-tagged RBD protein immobilized on glutathione beads is used to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.[1][21]

-

Key Reagents:

-

Cancer cell line.

-

Test inhibitor.

-

Lysis buffer.

-

GST-RBD fusion protein bound to glutathione-sepharose beads.

-

Primary antibody: anti-pan-RAS.

-

Secondary antibody (HRP-conjugated).

-

-

Methodology:

-

Treat cells with the SOS1 inhibitor as described for the pERK assay.

-

Lyse cells in a buffer that preserves the GTP-bound state of RAS and immediately clarify the lysate by centrifugation at high speed at 4°C.[20]

-

Incubate the clarified lysate with GST-RBD beads for a specified time (e.g., 30-60 minutes) at 4°C with rotation.

-

Pellet the beads by centrifugation and wash several times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blot using a pan-RAS antibody.

-

Run a sample of the total cell lysate ("input") in parallel to confirm equal total RAS levels across samples.

-

Quantify the band intensity of the pulled-down RAS-GTP relative to the total RAS in the input.

-

Conclusion

Inhibitors targeting the SOS1-RAS interaction, such as this compound, represent a validated and promising strategy for treating RAS-driven cancers. By preventing the activation of RAS at a critical upstream node, these compounds effectively suppress the oncogenic signaling of the RAS-MAPK pathway. The robust suite of biochemical and cellular assays described herein provides the necessary tools for the discovery, characterization, and preclinical development of novel SOS1 inhibitors, paving the way for new therapeutic interventions in oncology.

References

- 1. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opnme.com [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BI-3406 | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. BAY 293 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 12. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. revvity.com [revvity.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Revolution Medicines presents new SOS1 inhibitors | BioWorld [bioworld.com]

- 20. abcam.com [abcam.com]

- 21. Active Ras pull down and detection assay [bio-protocol.org]

Sos1-IN-7: A Chemical Probe for Interrogating SOS1 Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling. It primarily functions to activate RAS proteins by catalyzing the exchange of GDP for GTP, a critical step in the activation of the RAS/MAPK pathway.[1][2][3] This pathway regulates a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[4] Given the high frequency of RAS mutations in human cancers, targeting upstream activators like SOS1 has emerged as a promising therapeutic strategy.[5] Chemical probes that can specifically inhibit SOS1 are invaluable tools for dissecting its biological functions and validating its therapeutic potential.

This technical guide focuses on Sos1-IN-7, a potent inhibitor of SOS1. This compound is also referred to as compound 18-p1 in patent literature.[6] This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound (compound 18-p1) and other relevant SOS1 inhibitors for comparative purposes.

Table 1: Biochemical Activity of this compound (compound 18-p1)

| Target Interaction | IC50 (nM) |

| SOS1-KRAS G12D | 20 |

| SOS1-KRAS G12V | 67 |

Data extracted from patent document WO2021249519A1.[6]

Mechanism of Action

This compound functions as an inhibitor of the protein-protein interaction between SOS1 and RAS. By binding to SOS1, it prevents the formation of the SOS1-RAS complex, thereby blocking the SOS1-mediated exchange of GDP for GTP on RAS. This leads to a decrease in the levels of active, GTP-bound RAS and subsequent downregulation of the downstream RAS/MAPK signaling cascade.[5][7]

Signaling Pathway

The following diagram illustrates the canonical RAS activation pathway and the point of intervention by this compound.

Caption: SOS1-mediated RAS activation pathway and inhibition by this compound.

Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of SOS1 inhibitors like this compound. These are based on established methods in the field.[5][8][9]

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay

This assay measures the ability of a compound to disrupt the interaction between SOS1 and KRAS.

Materials:

-

Recombinant human SOS1 protein (catalytic domain)

-

Recombinant human KRAS protein (e.g., KRAS G12C)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

-

HTRF donor and acceptor reagents (e.g., anti-tag antibodies labeled with a FRET pair)

-

This compound or other test compounds

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of SOS1 and KRAS proteins to the wells of the microplate.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Add the HTRF donor and acceptor reagents and incubate as per the manufacturer's instructions.

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.

-

Calculate the HTRF ratio and determine the IC50 value of this compound by fitting the data to a dose-response curve.

Cellular Assay: pERK Western Blot

This assay assesses the ability of a compound to inhibit the downstream signaling of the RAS/MAPK pathway in cells.

Materials:

-

Cancer cell line with a known RAS mutation (e.g., NCI-H358, Mia Paca-2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ERK (pERK) and total ERK

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against pERK and total ERK.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a SOS1 inhibitor.

Caption: A generalized workflow for SOS1 inhibitor discovery and validation.

This compound as a Chemical Probe

A chemical probe is a small molecule that is used to study the function of a specific protein in a biological system. This compound, with its potency and specificity for SOS1, serves as an excellent chemical probe to investigate the roles of SOS1 in various cellular contexts.

Caption: Logical framework for using this compound as a chemical probe.

Conclusion

This compound is a valuable tool for researchers investigating the intricacies of RAS signaling and the therapeutic potential of SOS1 inhibition. Its potency in disrupting the SOS1-RAS interaction allows for the precise interrogation of SOS1's role in normal physiology and in disease states such as cancer. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this compound and other similar chemical probes in the study of SOS1 biology. Further characterization of this compound in a broader range of cellular and in vivo models will continue to enhance its utility as a chemical probe.

References

- 1. rupress.org [rupress.org]

- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2021249519A1 - å¡å¶é ®å¹¶å§å¶ç±»è¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Structural Basis of SOS1 Inhibition: A Technical Guide to the Sos1-IN-7 Interaction Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of the interaction between the Son of sevenless homolog 1 (SOS1) protein and its inhibitors, with a specific focus on the well-characterized compound BAY-293 as a representative for potent and selective SOS1 inhibitors. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, pivotal regulators of cell growth and proliferation.[1][2] The hyperactivation of the RAS/MAPK signaling pathway, often due to mutations in RAS genes, is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[3][4] Inhibitors that disrupt the SOS1-RAS interaction prevent the reloading of RAS with GTP, thereby blocking downstream oncogenic signaling.[3][4]

Quantitative Analysis of SOS1 Inhibition by BAY-293

BAY-293 is a potent, cell-active small molecule that selectively inhibits the interaction between KRAS and SOS1.[1][5][6] Its inhibitory activity has been quantified through various biochemical and cellular assays, the results of which are summarized below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Biochemical Assay | KRAS-SOS1 Interaction | IC₅₀ | 21 nM | [1][3][4][5][6][7][8] |

| SOS1 Binding | K_d | 36 nM | [3] | |

| Cellular Assays | pERK Inhibition (K-562 cells) | IC₅₀ | 180 nM | [9] |

| pERK Inhibition (HeLa cells) | IC₅₀ | 410 nM | [9] | |

| Antiproliferation (K-562, KRAS WT) | IC₅₀ | 1.09 µM | [5] | |

| Antiproliferation (MOLM-13, KRAS WT) | IC₅₀ | 0.995 µM | [5] | |

| Antiproliferation (NCI-H358, KRAS G12C) | IC₅₀ | 3.48 µM | [5] | |

| Antiproliferation (Calu-1, KRAS G12C) | IC₅₀ | 3.19 µM | [5] | |

| Antiproliferation (BxPC3, KRAS WT) | IC₅₀ | 2.07 µM | [10] | |

| Antiproliferation (MIA PaCa-2, KRAS G12C) | IC₅₀ | 2.90 µM | [10] | |

| Antiproliferation (AsPC-1, KRAS G12D) | IC₅₀ | 3.16 µM | [10] |

Structural Basis of the BAY-293-SOS1 Interaction

The molecular mechanism of SOS1 inhibition by BAY-293 was elucidated through X-ray crystallography, revealing the precise binding mode of the inhibitor. The co-crystal structure of the catalytic domain of SOS1 in complex with BAY-293 (PDB ID: 5OVI) shows that the inhibitor binds to a well-defined pocket on the surface of SOS1, directly adjacent to the RAS binding site.[3][11]

This binding pocket is largely pre-formed and is located within the CDC25 domain of SOS1. The binding of BAY-293 sterically hinders the formation of the SOS1-RAS complex, thereby preventing the nucleotide exchange on RAS.[3]

Key interactions between BAY-293 and SOS1 residues include:

-

π-π stacking: The quinazoline scaffold of BAY-293 is sandwiched between His905 and Tyr884.

-

Hydrophobic interactions: The naphthyl moiety of the inhibitor occupies a hydrophobic pocket formed by Leu901 and Phe890.

-

Hydrogen bonding: The central aniline NH group of BAY-293 forms a crucial hydrogen bond with the side chain of Asn879.

The high potency and selectivity of BAY-293 are attributed to these specific interactions within the binding pocket.

Signaling Pathways and Inhibition Mechanism

The following diagrams illustrate the SOS1 signaling pathway and the mechanism of its inhibition by small molecules like BAY-293.

Caption: The RAS/MAPK signaling cascade initiated by RTK activation and mediated by SOS1.

Caption: Mechanism of SOS1 inhibition by BAY-293, preventing RAS interaction.

Experimental Protocols

The characterization of BAY-293 and its interaction with SOS1 involved a series of sophisticated experimental techniques.

X-ray Crystallography of the SOS1-BAY-293 Complex

-

Protein Expression and Purification: A construct of the human SOS1 catalytic domain (SOS1cat, residues 564-1049) is expressed in E. coli. The protein is then purified using affinity and size-exclusion chromatography to obtain a homogenous sample.

-

Crystallization: The purified SOS1cat protein is concentrated and mixed with a solution of BAY-293. Crystallization is achieved through vapor diffusion by equilibrating the protein-inhibitor mixture against a reservoir solution containing precipitants such as polyethylene glycol (PEG).

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined apo-SOS1 structure, and the model is refined to high resolution (e.g., 2.20 Å for PDB ID: 5OVI).[11]

Biochemical Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction

-

Principle: This assay measures the proximity of two molecules using fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

-

Reagents: Biotinylated KRAS loaded with GDP, GST-tagged SOS1cat, Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).

-

Procedure:

-

Varying concentrations of the test compound (e.g., BAY-293) are pre-incubated with SOS1cat.

-

Biotinylated KRAS-GDP is then added to the mixture.

-

Detection reagents (Eu-anti-GST and SA-XL665) are added, and the plate is incubated.

-

The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the KRAS-SOS1 interaction.

-

IC₅₀ values are calculated from the dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Procedure:

-

A solution of purified SOS1cat is placed in the sample cell of the calorimeter.

-

A solution of BAY-293 is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in a series of small injections.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[3]

-

Cellular Assays

Western Blot for pERK Inhibition

-

Cell Treatment: Cancer cell lines (e.g., K-562) are serum-starved and then treated with various concentrations of BAY-293 for a specified time (e.g., 60 minutes). Cells are then stimulated with a growth factor (e.g., EGF) to activate the MAPK pathway.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.[9]

Cell Proliferation (MTT) Assay

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of BAY-293 for a prolonged period (e.g., 72 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined from the dose-response curves.

Caption: Typical workflow for the discovery and characterization of SOS1 inhibitors.

Conclusion

The development of potent and selective SOS1 inhibitors like BAY-293 represents a significant advancement in targeting RAS-driven cancers. The detailed understanding of the structural basis of its interaction with SOS1, elucidated through X-ray crystallography and supported by extensive biochemical and cellular data, provides a robust framework for the rational design of next-generation SOS1 inhibitors. By binding to a specific pocket on the CDC25 domain and sterically hindering the SOS1-RAS interaction, these inhibitors effectively downregulate the RAS/MAPK signaling pathway, leading to antiproliferative effects in cancer cells. The methodologies outlined in this guide are central to the ongoing efforts to discover and optimize novel therapeutics for this challenging class of malignancies.

References

- 1. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]

- 2. medlineplus.gov [medlineplus.gov]

- 3. pnas.org [pnas.org]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. BAY 293 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 8. selleckchem.com [selleckchem.com]

- 9. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

Sos1-IN-7: A Technical Guide to Target Specificity and Off-Target Assessment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Sos1-IN-7, a potent small-molecule inhibitor of the Son of sevenless homolog 1 (Sos1). Sos1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS by catalyzing the exchange of GDP for GTP. Given that KRAS is one of the most frequently mutated oncogenes, Sos1 has emerged as a compelling therapeutic target for a significant portion of human cancers. This guide summarizes the available quantitative data on this compound's potency, outlines standard experimental protocols for characterizing such inhibitors, and illustrates the key biological pathways and experimental workflows.

Target Profile and Specificity of this compound

This compound (also referenced as compound 18-p1) is a potent inhibitor of the Sos1-KRAS protein-protein interaction.[1][2] Its primary mechanism of action is to bind to Sos1, preventing it from engaging with and activating KRAS, thereby suppressing the downstream RAS-MAPK signaling pathway.[3] This blockade of GTP loading keeps KRAS in its inactive, GDP-bound state.[3]

Quantitative Potency Data

The inhibitory activity of this compound has been quantified against the interaction of Sos1 with two prevalent oncogenic KRAS mutants, G12D and G12V. The available data, originating from patent literature, demonstrates nanomolar potency.[1][2][4]

| Target Interaction | Assay Type | IC50 (nM) | Reference |

| Sos1 - KRAS G12D | Biochemical PPI Assay | 20 | [1][2][4] |

| Sos1 - KRAS G12V | Biochemical PPI Assay | 67 | [1][2][4] |

Target Specificity and Off-Target Considerations

While specific off-target screening data for this compound is not publicly available, a thorough assessment of inhibitor specificity is a critical step in drug development. Key considerations include:

-

Selectivity against Sos2: Sos2 is the closest homolog to Sos1 and also functions as a RAS GEF. Assessing the inhibitory activity against the Sos2-KRAS interaction is paramount to understanding the selectivity profile and potential isoform-specific effects.

-

Kinase Panel Screening: As many small molecule inhibitors can have unintended effects on protein kinases, screening against a broad panel of kinases (e.g., a 400+ kinase panel) is standard practice to identify potential off-target liabilities.

-

Broader Target Profiling: Comprehensive profiling may also include screening against other GEFs, GTPases, and proteins with structurally related binding pockets to ensure the inhibitor's mode of action is well-defined.

The development of related Sos1 inhibitors, such as BAY-293, has involved extensive biophysical and cellular assays to confirm direct binding to Sos1 and to rule out interactions with KRAS itself or downstream effectors like CRAF.

Signaling Pathways and Mechanism of Action

To understand the role of this compound, it is essential to visualize its place within the canonical KRAS signaling pathway and its mechanism of inhibition.

Figure 1: Simplified KRAS Signaling Pathway

This compound intervenes by disrupting the interaction between Sos1 and KRAS, thereby preventing the conversion of inactive KRAS-GDP to its active KRAS-GTP form.

Figure 2: Mechanism of Action of this compound

Experimental Protocols

The following sections detail representative protocols for the biochemical and cellular assays essential for characterizing Sos1 inhibitors like this compound.

Biochemical Assays

This assay measures the ability of a compound to disrupt the interaction between Sos1 and KRAS in a homogeneous, high-throughput format.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the proximity-dependent transfer of energy from a donor fluorophore (e.g., Terbium cryptate) to an acceptor fluorophore (e.g., d2). When tagged Sos1 (donor) and tagged KRAS (acceptor) interact, a FRET signal is generated. Inhibitors that disrupt this interaction cause a loss of signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: DPBS, 0.1% BSA, 0.05% Tween 20, pH 7.5.

-

Proteins: Prepare purified His-tagged Sos1 (e.g., amino acids 564-1049) and GST-tagged KRAS (e.g., G12D or G12V, amino acids 1-188) in assay buffer.

-

Compound Dilution: Prepare a 3-fold serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in assay buffer.

-

Detection Reagents: Anti-His-Tb cryptate and Anti-GST-d2 antibodies.

-

-

Assay Procedure (384-well plate):

-

Add 2 µL of serially diluted compound to the assay plate.

-

Add 4 µL of GST-KRAS protein (final concentration ~30-40 nM) pre-mixed with GDP (final concentration ~10 µM).

-

Add 4 µL of His-Sos1 protein (final concentration ~15-20 nM).

-

Incubate the plate at room temperature (~24°C) for 60 minutes.

-

Add 10 µL of the detection reagent mix (Anti-His-Tb and Anti-GST-d2).

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible reader (e.g., BMG PHERAstar FSX), with excitation at 337 nm and dual emission reads at 665 nm (acceptor) and 620 nm (donor).[2]

-

The TR-FRET signal is calculated as the ratio of the fluorescence at 665 nm to that at 620 nm. Data is then normalized to controls and IC50 curves are generated.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an alternative bead-based technology to measure protein-protein interactions.

Principle: The assay uses Donor and Acceptor beads that are coated with molecules that can capture tagged proteins. When a biotinylated antibody captures a tagged protein (bringing it to the Streptavidin-coated Donor bead) and another antibody conjugated to Acceptor beads binds the other protein, the interaction brings the beads into close proximity. Laser excitation of the Donor beads releases singlet oxygen, which triggers a chemiluminescent signal in the Acceptor beads.

Protocol:

-

Reagent Preparation:

-

Proteins: GST-tagged KRAS and His-tagged Sos1.

-

Beads: Glutathione Donor beads and Anti-6xHis AlphaLISA® Acceptor beads.[4]

-

Assay Buffer: AlphaLISA PPI buffer.

-

-

Assay Procedure (384-well Proxiplate):

-

Add 2 µL of test compound.

-

Add 2 µL of a mix containing GST-KRAS and GTP.

-

Add 2 µL of His-Sos1.

-

Incubate for 60 minutes at 23°C.

-

Add 2 µL of Anti-6xHis Acceptor beads.

-

Incubate for 60 minutes at 23°C.

-

Add 12 µL of Glutathione Donor beads under subdued light.

-

Incubate for 60 minutes at 23°C in the dark.

-

-

Data Acquisition:

-

Read the plate on an Alpha Technology-compatible plate reader.[3] Analyze data using graphing software to determine IC50 values.

-

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol:

-

Chip Preparation:

-

Immobilize streptavidin-coated sensor chips with biotinylated Sos1 protein to a level of approximately 6000 response units (RU).[5]

-

-

Analyte Preparation:

-

Prepare a concentration series of this compound (e.g., 5 µM to ~5 nM) in a running buffer (e.g., 0.01 M HEPES, 0.15 M NaCl, 0.05% v/v Surfactant P20) containing a constant percentage of DMSO (e.g., 2%).[5]

-

-

Binding Measurement (Single-Cycle Kinetics):

-

Flow the serially diluted compound samples over the immobilized Sos1 protein surface at a constant flow rate (e.g., 50 µL/minute) to monitor association.[5]

-

After the final injection, flow the running buffer over the sensor surface to monitor the dissociation of the bound compound.

-

-

Data Analysis:

-

Perform double reference subtraction (using a reference surface and blank injections) to correct for bulk refractive index changes and instrument drift.

-

Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 kinetic binding model) to calculate ka, kd, and KD.

-

Cellular Assays

This assay determines the effect of this compound on the downstream RAS-MAPK pathway by measuring the phosphorylation status of ERK.

Protocol:

-

Cell Culture and Treatment:

-

Plate KRAS-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) and allow them to adhere.

-

Treat cells with a concentration gradient of this compound for a specified time (e.g., 24 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, Sos1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Quantify band intensities to determine the relative reduction in pERK levels.

-

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Protocol (using Sulforhodamine B - SRB):

-

Cell Plating:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat cells with serially diluted this compound and incubate for 3 to 5 days.

-

-

Cell Fixation:

-

Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates multiple times with water and air dry.

-

-

Staining and Measurement:

-

Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash away unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound stain with 10 mM Tris base solution.

-

Read the absorbance on a plate reader at ~510 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the GI50/IC50 values.

-

Experimental Characterization Workflow

The evaluation of a novel Sos1 inhibitor follows a logical progression from initial biochemical screening to in-depth cellular and in vivo characterization.

Figure 3: General Workflow for Sos1 Inhibitor Characterization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 4. WO2021249519A1 - å¡å¶é ®å¹¶å§å¶ç±»è¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

- 5. US5770599A - Quinazoline derivatives - Google Patents [patents.google.com]

The Allosteric Inhibition of SOS1: A Technical Guide to BI-3406

Disclaimer: The specific inhibitor "Sos1-IN-7" requested in the prompt could not be identified in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, potent, and selective allosteric inhibitor of SOS1, BI-3406 , to provide a comprehensive technical overview as requested.

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of the small GTPase RAS.[1][2] The RAS signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS genes, is a hallmark of many human cancers.[3] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling through pathways like the MAPK/ERK cascade.[1][4]

SOS1 possesses a distinct allosteric pocket, separate from its catalytic site. The binding of an active, GTP-bound RAS molecule to this allosteric site enhances the catalytic activity of SOS1 in a positive feedback loop. Allosteric inhibitors of SOS1, such as BI-3406, target the catalytic site of SOS1, but not in a way that directly competes with RAS. Instead, they bind to a pocket adjacent to the RAS binding site, preventing the protein-protein interaction and subsequent nucleotide exchange.[5][6] This mode of inhibition effectively dampens the activation of both wild-type and mutant RAS, making it an attractive therapeutic strategy for RAS-driven cancers.[3]

BI-3406: A Potent and Selective Allosteric SOS1 Inhibitor

BI-3406 is an orally bioavailable small molecule that potently and selectively inhibits the interaction between SOS1 and KRAS.[3][6] It binds to the catalytic domain of SOS1, thereby blocking the exchange of GDP for GTP on RAS and reducing the levels of active RAS-GTP.[5][6] This leads to the suppression of downstream MAPK pathway signaling and inhibits the proliferation of cancer cells with various KRAS mutations.[6]

Quantitative Data for BI-3406

The following table summarizes the key quantitative data for the inhibitory activity of BI-3406 from various in vitro and cellular assays.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| SOS1::KRAS Interaction | Recombinant Proteins | IC50 | 4 | [5] |

| pERK Inhibition | DLD-1 (KRAS G13D) | IC50 | 24 | [5] |

| Cell Proliferation | DLD-1 (KRAS G13D) | IC50 | 36 | [5] |

| Cell Proliferation | H520 (KRAS wt) | IC50 | >10,000 | [5] |

| SOS2 Selectivity | Recombinant SOS2 | IC50 | >10,000 | [5] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the mechanism of allosteric inhibition by BI-3406.

References

- 1. drughunter.com [drughunter.com]

- 2. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake and Stability of SOS1-Targeting Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to investigate the cellular uptake and stability of inhibitors and degraders targeting Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in the RAS/MAPK signaling pathway, which governs cell proliferation, differentiation, and survival.[1][2][3] The hyperactivation of this pathway, often due to RAS mutations, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] This document outlines key experimental protocols, presents data on representative SOS1-targeting compounds, and visualizes relevant biological pathways and experimental workflows.

Quantitative Data on SOS1 Inhibitors and Degraders

While information on a specific compound named "Sos1-IN-7" is not publicly available, several potent and well-characterized SOS1 inhibitors and degraders have been described in the literature. The following tables summarize key quantitative data for some of these compounds.

| Compound | Type | Target Interaction | IC50 (nM) | Cell-Based Activity | Reference |

| BAY-293 | Inhibitor | Disrupts KRAS-SOS1 interaction | 21 | Antiproliferative activity | [5][6] |

| BI-1701963 | Inhibitor | Binds to SOS1 | - | Under clinical investigation | [4][7] |

| BI-3406 | Inhibitor | Binds to SOS1 | - | Preclinical efficacy | [7][8] |

| SIAIS562055 | PROTAC Degrader | Induces SOS1 degradation via CRBN | - | Sustained degradation of SOS1, antiproliferative activity | [8][9] |

Note: IC50 values and other quantitative metrics are highly dependent on the specific assay conditions.

SOS1 Signaling Pathway

SOS1 acts as a critical intermediary in the activation of RAS. Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors, the GRB2 adaptor protein recruits SOS1 to the plasma membrane.[10][11] There, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade.[3][4]

Caption: The SOS1-mediated RAS activation pathway and the point of intervention for SOS1 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular uptake and stability of SOS1-targeting compounds.

Western Blotting for Target Engagement and Degradation

Objective: To determine if the compound engages with SOS1 in cells and, in the case of a PROTAC, to quantify the extent of SOS1 degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., with a KRAS mutation) to 70-80% confluency.

-

Treat the cells with varying concentrations of the SOS1-targeting compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SOS1 band intensity to the loading control.

-

For degraders, calculate the percentage of SOS1 degradation relative to the vehicle-treated control.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to SOS1 within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

-

Cell Treatment:

-

Treat intact cells with the SOS1-targeting compound or vehicle control.

-

-

Heating:

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

-

Protein Analysis:

-

Analyze the amount of soluble SOS1 remaining at each temperature by Western blotting, as described in Protocol 3.1.

-

-

Data Analysis:

-

Plot the amount of soluble SOS1 as a function of temperature for both the compound-treated and vehicle-treated samples.

-

The shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Experimental Workflow and Mechanism of Action

The following diagrams illustrate a general workflow for characterizing a novel SOS1 inhibitor and the distinct mechanisms of action for inhibitors versus degraders.

References

- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. SOS1 - Wikipedia [en.wikipedia.org]

- 3. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pnas.org [pnas.org]

- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. genecards.org [genecards.org]

Methodological & Application

Application Notes and Protocols for Sos1 Inhibitors in In Vitro Kinase Assays

Note: A specific compound designated "Sos1-IN-7" is not prominently described in publicly available scientific literature. The following application note is based on the characteristics and experimental protocols for well-characterized small molecule inhibitors of the Son of Sevenless homolog 1 (Sos1), such as BAY-293, which serve as representative examples for studying the disruption of the Sos1-KRAS interaction in vitro.

Introduction

Son of Sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling by activating RAS proteins.[1] Sos1 facilitates the exchange of GDP for GTP on RAS, converting it to its active, signal-transducing state.[1][2] This activation triggers downstream pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1] In many cancers, hyperactivation of this pathway, often due to mutations in RAS, leads to uncontrolled cell growth.[1] Consequently, inhibiting the interaction between Sos1 and RAS presents a compelling therapeutic strategy for cancers driven by aberrant RAS signaling.[1][3] Small molecule inhibitors that bind to Sos1 and disrupt its interaction with RAS are valuable tools for research and drug development.[4][5]

Mechanism of Action

Sos1 inhibitors are designed to allosterically bind to a pocket on the Sos1 protein, which prevents its productive interaction with RAS.[1] This blockade inhibits the Sos1-mediated nucleotide exchange on RAS, effectively locking RAS in its inactive, GDP-bound state.[2] By preventing RAS activation, these inhibitors can effectively suppress the downstream signaling of the MAPK pathway, leading to reduced cell proliferation in cancer models.[4][5]

Data Presentation: In Vitro Inhibitory Activity of Representative Sos1 Inhibitors

The following table summarizes the in vitro inhibitory activities of several reported Sos1 inhibitors against the Sos1-KRAS interaction and other relevant targets. This data is crucial for selecting appropriate compounds and concentrations for in vitro assays.

| Compound Name/Alias | Assay Type | Target/Interaction | IC50 (nM) | Reference |

| BAY-293 (Compound 23) | KRAS–SOS1 Interaction Assay | KRAS–SOS1 | 21 | [4][5] |

| BI-3406 | HTRF PPI Assay | KRAS G12C/SOS1 | 31 | [6] |

| Sos1-IN-14 | Not Specified | SOS1 | 3.9 | [7][8] |

| Sos1-IN-11 | Not Specified | SOS1 | 30 | [7] |

| Sos1-IN-15 (Compound 37) | Not Specified | SOS1 | 5 | [7] |

| Sos1-IN-18 (Compound 8) | KRAS G12C Interaction | SOS1-KRAS G12C | 3.4 | [8] |

| Sos1-IN-19 (Compound 10i) | Not Specified | SOS1 | 165.2 | [7] |

| Sos1/EGFR-IN-1 | Not Specified | SOS1 | 42.13 | [7][8] |

| MRTX0902 | Not Specified | SOS1:KRAS PPI | 46 | [9] |

Signaling Pathway Diagram

Caption: Sos1 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro KRAS/Sos1 Protein-Protein Interaction (PPI) HTRF Assay

This protocol is designed to screen for and characterize inhibitors of the KRAS-Sos1 interaction using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: This assay measures the proximity of GST-tagged KRAS and His-tagged Sos1.[6] When these proteins interact, a FRET signal is generated between a Terbium (Tb) cryptate-labeled anti-His antibody and an XL665-labeled anti-GST antibody.[6] A compound that disrupts this interaction will lead to a decrease in the HTRF signal.

Materials and Reagents:

-

His-tagged Sos1 protein (e.g., Cytoskeleton)[6]

-

GST-tagged KRAS protein (e.g., KRAS G12C, AntibodySystem)[6]

-

GTP

-

Sos1 inhibitor compounds (e.g., this compound) dissolved in DMSO

-

MAb Anti-6HIS Tb cryptate Gold (PerkinElmer)[6]

-

MAb Anti-GST-XL665 (PerkinElmer)[6]

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

White 384-well shallow microplates (PerkinElmer)[6]

-

HTRF-compatible microplate reader (e.g., TECAN Spark®)[6]

Experimental Workflow Diagram:

Caption: Workflow for Sos1-KRAS HTRF inhibitor assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the Sos1 inhibitor in 100% DMSO. A typical starting concentration for the stock might be 10 mM. Further dilute these stocks in the assay buffer.

-

Assay Plate Preparation: Add the diluted compounds to the 384-well microplate. Include controls for no inhibition (DMSO vehicle only) and maximal inhibition (a known potent inhibitor or no protein).

-

Reagent Preparation: Prepare a master mix containing GST-KRAS, His-Sos1, GTP, MAb Anti-GST-XL665, and MAb Anti-6HIS Tb cryptate Gold in the assay buffer. Final concentrations in a 20 µL reaction volume could be:

-

Reaction Initiation: Add the master mix to each well of the 384-well plate containing the pre-dispensed compounds. The final reaction volume should be 20 µL.[6]

-

Incubation: Seal the plate and incubate at room temperature for 2 hours, protected from light.[6]

-

Signal Detection: Read the HTRF signal using a microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the Terbium donor) and 665 nm (for the XL665 acceptor).[6]

Data Analysis:

-

Calculate HTRF Ratio: For each well, calculate the HTRF ratio:

-

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * [1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background)]

-

Ratio_sample is the ratio from a well with the inhibitor.

-

Ratio_max_signal is the average ratio from the DMSO-only wells.

-

Ratio_background is the average ratio from wells with no KRAS or Sos1.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the HTRF signal by 50%.

Alternative and Orthogonal Assays

To confirm the mechanism of action, it is advisable to use orthogonal assays.

-

Nucleotide Exchange Assay (NEA): This assay directly measures the ability of Sos1 to catalyze the exchange of fluorescently labeled GDP for unlabeled GTP on the KRAS protein.[10][11] A decrease in the fluorescence signal over time indicates nucleotide exchange, and an inhibitor will slow down this rate.[11]

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the direct binding affinity (KD) of the inhibitor to the Sos1 protein, confirming target engagement.[10]

-

Phospho-ERK Cellular Assay: In a cell-based context, the activity of a Sos1 inhibitor can be assessed by measuring the levels of phosphorylated ERK (pERK), a downstream effector in the MAPK pathway.[4] A potent Sos1 inhibitor should decrease pERK levels in a dose-dependent manner.[4]

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. google.com [google.com]

- 3. Identifying Potential SOS1 Inhibitors via Virtual Screening of Multiple Small Molecule Libraries against KRAS‐SOS1 Interaction | Semantic Scholar [semanticscholar.org]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rcsb.org [rcsb.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Sos1-IN-7 in Cell-Based Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sos1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central regulators of cell proliferation, differentiation, and survival.[1] Hyperactivation of the RAS signaling pathway, often due to mutations in RAS genes, is a major driver in many human cancers.[2] Sos1 inhibitors, such as Sos1-IN-7, represent a promising therapeutic strategy by preventing the interaction between Sos1 and RAS, thereby inhibiting downstream signaling cascades like the MAPK/ERK pathway and ultimately suppressing cancer cell proliferation.[2][3]

These application notes provide a comprehensive guide for the use of this compound in cell-based proliferation assays. The protocols detailed below will enable researchers to assess the anti-proliferative effects of this compound and to elucidate its mechanism of action in relevant cancer cell lines.

Mechanism of Action of Sos1 Inhibitors

Sos1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[2] Activated, GTP-bound RAS then recruits and activates downstream effector proteins, most notably RAF kinases, which initiate the MAPK/ERK signaling cascade (RAF-MEK-ERK).[4] This pathway ultimately leads to the phosphorylation of transcription factors that promote cell cycle progression and proliferation.[4][5]

Sos1 inhibitors, including the hypothetical this compound, are designed to bind to Sos1 and disrupt its interaction with RAS.[2] This blockade prevents the loading of GTP onto RAS, keeping it in an inactive, GDP-bound state.[3] Consequently, the downstream MAPK/ERK pathway is suppressed, leading to a reduction in cell proliferation.[2][5]

Caption: Step-by-step workflow for the Crystal Violet cell proliferation assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Methanol (100%) or 4% Paraformaldehyde (PFA) in PBS

-

Crystal Violet solution (0.1% - 0.5% w/v in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

96-well flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background measurement.

-

Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Washing: Carefully aspirate the medium and gently wash the cells twice with 200 µL of PBS per well.

-

Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.

-

Staining: Aspirate the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.

-

Washing and Drying: Remove the Crystal Violet solution and wash the plate thoroughly with tap water until the water runs clear. Invert the plate on a paper towel and allow it to air dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the dye.

-

Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.

Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.

Experimental Workflow: BrdU Assay

Caption: Step-by-step workflow for the BrdU cell proliferation assay.

Materials:

-

BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with varying concentrations of this compound as described in the Crystal Violet protocol (Steps 1-3).

-

BrdU Labeling: At the end of the treatment period, add 10 µL of BrdU labeling solution to each well.

-

Incubation: Incubate the plate for 2-24 hours at 37°C. The optimal incubation time depends on the cell doubling time and should be determined empirically.

-

Fixation and Denaturation: Aspirate the medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Primary Antibody Incubation: Remove the fixing solution and add 100 µL of diluted anti-BrdU antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Aspirate the antibody solution and wash the wells three times with 300 µL of wash buffer per well.

-

Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, protected from light.

-

Stopping the Reaction and Measurement: Add 100 µL of Stop Solution to each well. Measure the absorbance at 450 nm within 15 minutes.

Protocol 3: Western Blot Analysis of MAPK/ERK Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK pathway, such as ERK1/2, providing mechanistic insight into the action of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies against total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific effect on phosphorylation.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background in Crystal Violet assay | Incomplete washing | Ensure thorough but gentle washing to remove all unbound dye. |

| Cells are overgrown | Optimize cell seeding density to avoid confluency exceeding 90% at the end of the experiment. | |

| Low signal in BrdU assay | Insufficient BrdU labeling time | Increase the BrdU incubation time, especially for slow-growing cells. |

| Incomplete DNA denaturation | Ensure the fixing/denaturing solution is fresh and the incubation time is adequate. | |

| Inconsistent Western blot results | Uneven protein loading | Perform accurate protein quantification and confirm with a loading control. |

| Poor antibody quality | Use validated antibodies at the recommended dilution. Optimize antibody incubation times and temperatures. | |

| Inefficient protein transfer | Confirm transfer efficiency by staining the membrane with Ponceau S before blocking. |

By following these detailed protocols and guidelines, researchers can effectively utilize this compound in cell-based proliferation assays to advance the understanding of its anti-cancer properties and its potential as a therapeutic agent.

References

- 1. Sos1 Modulates Extracellular Matrix Synthesis, Proliferation, and Migration in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by Sos1-IN-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Sos1-IN-7 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blotting. The described methods are essential for researchers and professionals involved in drug discovery and development, particularly those targeting the RAS-RAF-MEK-ERK signaling pathway.

Introduction

Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are key regulators of cellular proliferation and survival.[1] The activation of RAS by Sos1 initiates a downstream signaling cascade, including the MAPK/ERK pathway, which is frequently hyperactivated in various cancers due to mutations in RAS or other pathway components.[1][2] Sos1 inhibitors, such as this compound, block the interaction between Sos1 and RAS, thereby preventing the activation of the RAS/MAPK pathway and inhibiting cancer cell proliferation.[1] This document outlines the procedures to quantify the inhibition of ERK phosphorylation (pERK), a key downstream marker of Sos1 activity, in response to this compound treatment.

Signaling Pathway: Sos1-Mediated ERK Activation

The following diagram illustrates the signaling cascade from Sos1 to the phosphorylation of ERK. This compound acts by disrupting the interaction between Sos1 and RAS, thus inhibiting the entire downstream pathway.

References

Application Notes and Protocols for the Combined Use of Sos1-IN-7 and KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction